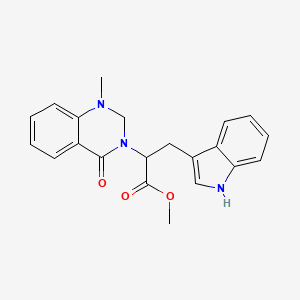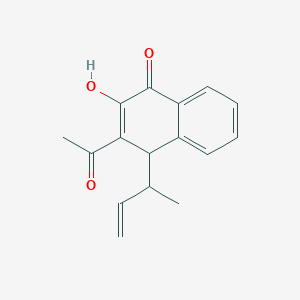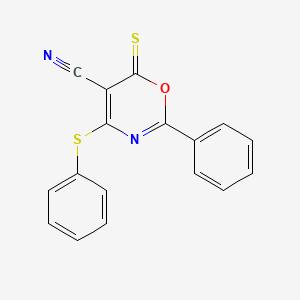
methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate is a complex organic compound that features both indole and quinazolinone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate typically involves multi-step organic reactions. One possible route could involve the initial formation of the indole and quinazolinone intermediates, followed by their coupling through a condensation reaction. Specific reagents and conditions would depend on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, the compound might be investigated for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA, leading to various cellular effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds might include other indole-quinazolinone derivatives, such as:
- 3-(1H-indol-3-yl)-2-(4-oxo-2H-quinazolin-3-yl)propanoic acid
- Methyl 3-(1H-indol-3-yl)-2-(4-oxo-2H-quinazolin-3-yl)propanoate
Uniqueness
Methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate is unique due to the presence of both indole and quinazolinone moieties, which can confer distinct biological and chemical properties. Its specific substitution pattern might also influence its reactivity and interactions with biological targets.
特性
CAS番号 |
84244-88-2 |
|---|---|
分子式 |
C21H21N3O3 |
分子量 |
363.4 g/mol |
IUPAC名 |
methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate |
InChI |
InChI=1S/C21H21N3O3/c1-23-13-24(20(25)16-8-4-6-10-18(16)23)19(21(26)27-2)11-14-12-22-17-9-5-3-7-15(14)17/h3-10,12,19,22H,11,13H2,1-2H3 |
InChIキー |
MLDUMFCJSHTWCF-UHFFFAOYSA-N |
正規SMILES |
CN1CN(C(=O)C2=CC=CC=C21)C(CC3=CNC4=CC=CC=C43)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)

![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)

![N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14404962.png)



![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)

![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)
